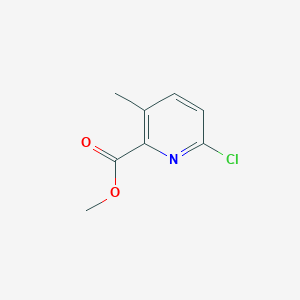![molecular formula C13H12F6N4O B1391020 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1186404-55-6](/img/structure/B1391020.png)
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Overview
Description
The compound “7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a tert-butyl group attached at the 7-position, and two trifluoromethyl groups attached at the 2 and 4 positions. The carboxamide group is also attached at the 5-position of the pyrrolopyrimidine core .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The trifluoromethyl groups are generally considered to be stable under most conditions, while the carboxamide group could potentially undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been involved in studies examining the interaction and synthesis of various pyrimidine derivatives. For instance, its structural relatives, bearing the pyrrolo[2,3-d]pyrimidine core, have been synthesized under different conditions, leading to derivatives like N-(5-formylpyrimidin-4-yl)glycinate and pyrrolo[2,3-d]pyrimidine (H. Zinchenko et al., 2018). Similarly, related compounds have been synthesized through one-pot methodologies, demonstrating the compound's potential as a precursor in diverse chemical synthesis pathways (Ramanaiah C. Kanamarlapudi et al., 2007).
Biological Activities and Medical Research
- Certain derivatives of the compound have been examined for their biological activities. For example, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against specific cancer cell lines, indicating potential applications in the development of novel therapeutic agents (Ju Liu et al., 2016). Additionally, some derivatives have been tested for their inhibition of cathepsins, which are enzymes implicated in various pathological processes, suggesting their potential utility in medical research (Branislav Lukić et al., 2017).
Material Science and Polymer Research
- The structural motif of this compound is also present in materials science research. For instance, derivatives have been incorporated into novel polyimides, leading to materials with unique properties like low dielectric constant, high solubility, and thermal stability, which are valuable for various industrial applications (Y. Chern & J. Tsai, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to target threonine tyrosine kinase (ttk) and trpv1 . TTK is a protein kinase involved in the spindle assembly checkpoint during cell division, and TRPV1 is a receptor involved in pain perception .
Mode of Action
It’s known that kinase inhibitors like ttk inhibitors generally work by binding to the kinase and preventing it from phosphorylating other proteins, thereby disrupting signal transduction pathways . Similarly, TRPV1 inhibitors block the activation of the receptor, preventing the transmission of pain signals .
Biochemical Pathways
As a potential ttk inhibitor, it could affect the cell cycle, particularly the mitotic checkpoint . As a potential TRPV1 inhibitor, it could affect pain signaling pathways .
Result of Action
Inhibition of ttk could potentially lead to cell cycle arrest, while inhibition of trpv1 could result in decreased pain perception .
Future Directions
properties
IUPAC Name |
7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N4O/c1-11(2,3)23-4-5(8(20)24)6-7(12(14,15)16)21-10(13(17,18)19)22-9(6)23/h4H,1-3H3,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDDVSPCWNRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
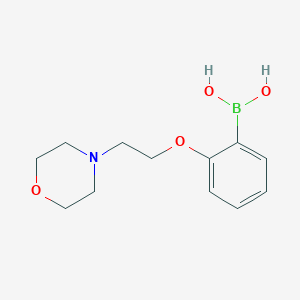
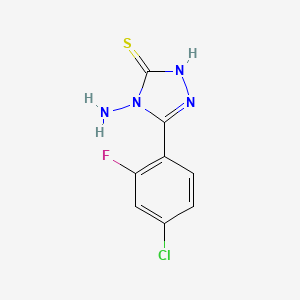
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)
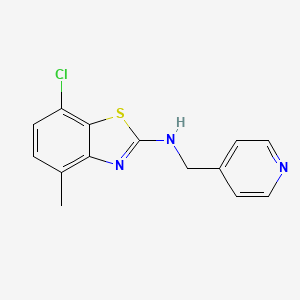
![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)
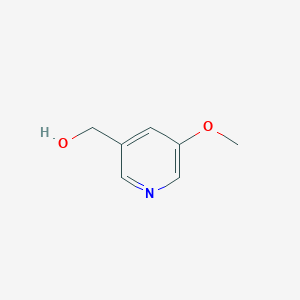
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)

